{[2-(Dimethylamino)ethyl](methyl)sulfamoyl}amine
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Overview
Description
{2-(Dimethylamino)ethylsulfamoyl}amine is a chemical compound with the molecular formula C5H15N3O2S and a molecular weight of 181.26 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of {2-(Dimethylamino)ethylsulfamoyl}amine typically involves the reaction of dimethylamine with an appropriate sulfamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction conditions and scale up the production.
Chemical Reactions Analysis
{2-(Dimethylamino)ethylsulfamoyl}amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
{2-(Dimethylamino)ethylsulfamoyl}amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of {2-(Dimethylamino)ethylsulfamoyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
{2-(Dimethylamino)ethylsulfamoyl}amine can be compared with other similar compounds, such as:
{2-(Dimethylamino)ethylsulfamoyl}amide: This compound has a similar structure but differs in its functional group, leading to different reactivity and applications.
{2-(Dimethylamino)ethylsulfamoyl}chloride: This compound is used as a precursor in the synthesis of {2-(Dimethylamino)ethylsulfamoyl}amine and has distinct chemical properties.
The uniqueness of {2-(Dimethylamino)ethylsulfamoyl}amine lies in its specific functional groups, which confer unique reactivity and versatility in various applications.
Properties
IUPAC Name |
1-(dimethylamino)-2-[methyl(sulfamoyl)amino]ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N3O2S/c1-7(2)4-5-8(3)11(6,9)10/h4-5H2,1-3H3,(H2,6,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLYXQBZTJGFTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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